BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- is a chemical compound with the molecular formula C9H13NOS. It is known for its unique structure, which includes a benzenamine core with a 2-[(1-methylethyl)sulfinyl] substituent. This compound is utilized in various scientific research fields due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- typically involves the reaction of benzenamine with isopropyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
Industrial production of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfinyl group to a sulfone group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Halogens (chlorine, bromine), electrophiles, and appropriate solvents.
Major Products Formed
Oxidation: BenzenaMine, 2-[(1-Methylethyl)sulfonyl]-.
Reduction: BenzenaMine, 2-[(1-Methylethyl)sulfanyl]-.
Substitution: Various substituted benzenamine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism of action of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include enzyme inhibition and receptor modulation, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2-[(1-Methylethyl)sulfanyl]-: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Benzenamine, 2-[(1-Methylethyl)sulfonyl]-: Contains a sulfonyl group, resulting from the oxidation of the sulfinyl group.
Benzenamine, 2-[(1-Methylethyl)oxy]-: Features an oxy group instead of a sulfinyl group.
Uniqueness
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H13NOS |
---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
2-propan-2-ylsulfinylaniline |
InChI |
InChI=1S/C9H13NOS/c1-7(2)12(11)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 |
InChI-Schlüssel |
PMLPVNJKQPSWAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)C1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.